![molecular formula C14H19BO4 B14156937 (4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid CAS No. 254893-00-0](/img/structure/B14156937.png)
(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid: is a boronic acid derivative known for its unique structural features and potential applications in various fields of science and industry. This compound contains a spirocyclic moiety, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic intermediate followed by its functionalization with a boronic acid group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: (4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of catalysts such as palladium or nickel complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce boranes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology: The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in drug discovery and development.
Medicine: In medicine, boronic acid derivatives are explored for their therapeutic potential. They can act as enzyme inhibitors, particularly protease inhibitors, which are important in the treatment of diseases such as cancer and viral infections.
Industry: Industrially, this compound can be used in the production of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties and functions.
Mecanismo De Acción
The mechanism of action of (4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes or modify biological pathways. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Phenylboronic acid: A simpler boronic acid derivative without the spirocyclic structure.
4-(Diphenylamino)phenylboronic acid pinacol ester: Another boronic acid ester used in organic synthesis.
Uniqueness: The uniqueness of (4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
254893-00-0 |
|---|---|
Fórmula molecular |
C14H19BO4 |
Peso molecular |
262.11 g/mol |
Nombre IUPAC |
[4-[2-(5,8-dioxaspiro[3.4]octan-2-yl)ethyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H19BO4/c16-15(17)13-5-3-11(4-6-13)1-2-12-9-14(10-12)18-7-8-19-14/h3-6,12,16-17H,1-2,7-10H2 |
Clave InChI |
PTAJYDMVMGUONA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)CCC2CC3(C2)OCCO3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[6-Amino-2-(3,4-dimethylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14156870.png)
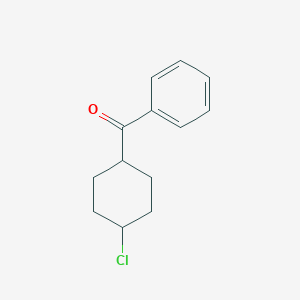
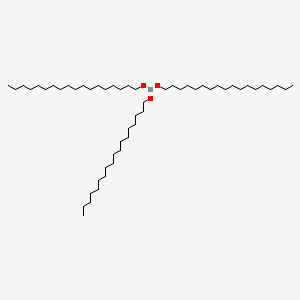

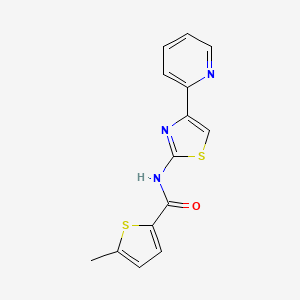
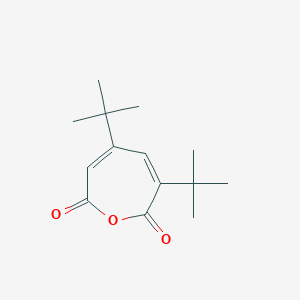
![[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14156916.png)
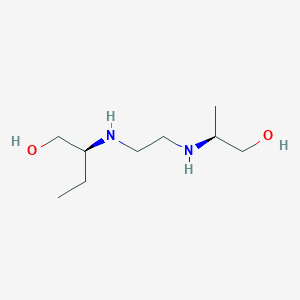
![N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B14156924.png)


![Silane, trimethyl[(4-methylphenyl)methyl]-](/img/structure/B14156950.png)
![5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one](/img/structure/B14156956.png)
